2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the isopropylthio-substituted benzene ring: This can be achieved through a nucleophilic substitution reaction where an isopropylthiol group is introduced to a halogenated benzene derivative.
Synthesis of the tetrahydrocinnoline moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnoline ring system.
Coupling of the piperidine ring: The piperidine ring can be synthesized separately and then coupled with the tetrahydrocinnoline moiety through a nucleophilic substitution or addition reaction.
Formation of the final acetamide structure: The final step involves the acylation of the amine group on the piperidine ring with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings and the acetamide group can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or amines.
Substitution: Various substituted aromatic derivatives.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
Uniqueness
The presence of the isopropylthio group in 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its methylthio or ethylthio analogs.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS/c1-17(2)30-21-9-7-18(8-10-21)15-24(29)25-20-11-13-28(14-12-20)23-16-19-5-3-4-6-22(19)26-27-23/h7-10,16-17,20H,3-6,11-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHJMPYXEMTSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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